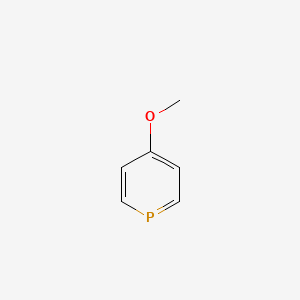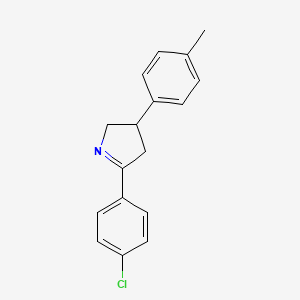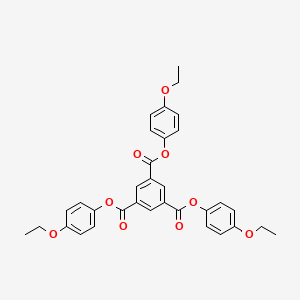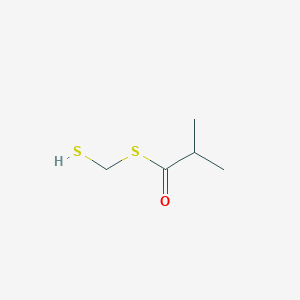
4-Methoxyphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphosphinine is an organophosphorus compound with the molecular formula C₆H₇OP It is a derivative of phosphinine, characterized by the presence of a methoxy group at the fourth position of the phosphinine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphosphinine typically involves the reaction of a phosphinine derivative with a methoxy group donor. One common method includes the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide to introduce the methoxy group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as rhodium or ruthenium may be employed to facilitate the reaction and improve selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphinine oxides, reduced phosphine derivatives, and various substituted phosphinines .
Wissenschaftliche Forschungsanwendungen
4-Methoxyphosphinine has several applications in scientific research:
Medicine: Research is ongoing into its use as a pharmacological agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Methoxyphosphinine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its binding affinity and selectivity towards specific targets. In biological systems, it may act by modulating signaling pathways and inducing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Phosphinine: The parent compound without the methoxy group.
Tris(4-methoxyphenyl)phosphine: Another methoxy-substituted phosphine with different structural properties.
Phosphabarrelenes: Phosphorus-containing heterocycles with similar reactivity.
Uniqueness: 4-Methoxyphosphinine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
646063-84-5 |
|---|---|
Molekularformel |
C6H7OP |
Molekulargewicht |
126.09 g/mol |
IUPAC-Name |
4-methoxyphosphinine |
InChI |
InChI=1S/C6H7OP/c1-7-6-2-4-8-5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
IROBZDNKBKNOGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=PC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)
![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)


![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)



![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
